1-Phenylprop-2-yn-1-yl methanesulfinate
Description
1-Phenylprop-2-yn-1-yl methanesulfinate is an organosulfur compound characterized by a methanesulfinate group (-SO₂Me) attached to a phenylpropynyl moiety. This structure combines a sulfinate ester with a conjugated alkyne and aromatic system, which may confer unique reactivity in substitution or coupling reactions.
Properties
CAS No. |
70000-50-9 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-phenylprop-2-ynyl (R)-methanesulfinate |
InChI |
InChI=1S/C10H10O2S/c1-3-10(12-13(2)11)9-7-5-4-6-8-9/h1,4-8,10H,2H3/t10?,13-/m1/s1 |
InChI Key |
WJGQJMQGSDSFGP-JLOHTSLTSA-N |
Isomeric SMILES |
C[S@](=O)OC(C#C)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)OC(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylprop-2-yn-1-yl methanesulfinate typically involves the reaction of 1-phenylprop-2-yn-1-ol with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfinyl chloride. The general reaction scheme is as follows:
C6H5C≡CCH2OH+CH3SOCl→C6H5C≡CCH2OSOCH3+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenylprop-2-yn-1-yl methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenylprop-2-yn-1-yl methanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinates.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylprop-2-yn-1-yl methanesulfinate involves its reactivity with various nucleophiles and electrophiles. The methanesulfinate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Reactivity Profiles
The table below summarizes key differences between 1-phenylprop-2-yn-1-yl methanesulfinate and related sulfinates based on substituent effects, reaction outcomes, and steric constraints:
Mechanistic Insights
- Steric Effects : Bulky substituents (e.g., tert-butyl, trifluoromethylcyclopropyl) hinder nucleophilic attack or coupling, as seen in failed reactions with sodium tert-butylsulfinate . The phenylpropynyl group in this compound may offer a balance between conjugation and steric demand, though direct evidence is lacking.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity, while methyl groups (as in sodium methanesulfinate) enable efficient sulfonation . The phenylpropynyl group’s electron-withdrawing nature (via alkyne conjugation) could modulate reactivity differently.
- Reaction Pathways: Methanesulfinate derivatives participate in 1,3-substitution reactions (SN2′ mechanism) with organocopper nucleophiles to form allenylsilanes . The alkyne in this compound may favor alternative pathways, such as alkyne-specific coupling or cyclization.
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